molecular formula C10H8F3N3 B1276649 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline CAS No. 883881-78-5

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline

Cat. No. B1276649
CAS RN: 883881-78-5
M. Wt: 227.19 g/mol
InChI Key: VLUQHVNLXBAREY-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and as a corrosion inhibitor. The compound is characterized by the presence of a pyrazole ring, an aniline group, and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of related 5-(trifluoromethyl)pyrazolines has been achieved through formal [4 + 1]-annulation reactions with fluorinated sulfur ylides and in situ formed 1,2-diaza-1,3-dienes, providing a novel method for obtaining these compounds in moderate to excellent yields . Additionally, the generation of anionic triflyldiazomethane species followed by [3 + 2] cycloaddition reaction has been used for the synthesis of pyrazole triflones, which are structurally related to the compound of interest . A green synthesis approach has also been employed for the synthesis of 2-(1H-pyrazol-5-yl) aniline, a compound with a similar pyrazole structure, using microwave-assisted techniques .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the structure of 4-trifluoromethylthio-3-pyrazoline-5-thione derivatives has been determined based on elemental analysis, IR, MS, 1H, 19F, and 13C NMR spectra . In another study, the molecular structure of N,N-diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline was investigated, revealing the conformation of the pyrazoline ring and the dihedral angles formed with the benzene and pyridine rings .

Chemical Reactions Analysis

The reactivity of compounds containing the pyrazole ring has been explored in various chemical reactions. For example, 5-(2-aminophenyl)isoxazoles have been synthesized by reacting 2-(trifluoromethyl)aniline with dilithio derivatives of oximes, demonstrating the potential for isoxazole and pyrazole formation . The use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate has also been reported, indicating the versatility of aniline derivatives in promoting amination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the trifluoromethyl and pyrazole groups have been studied, revealing interesting characteristics. For instance, novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines have shown promising antioxidant and antimicrobial activities, with the trichloromethyl substituted compounds presenting higher antioxidant activity compared to their fluorinated analogs . The corrosion inhibition property of 2-(1H-pyrazol-5-yl) aniline on Aluminium-2014 alloy in hydrochloric acid solution has been evaluated, demonstrating its effectiveness in preventing corrosion .

Scientific Research Applications

Antitumor Activity

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline and related compounds have been studied for their potential in antitumor applications. A study by Maftei et al. (2016) described the synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives with bioactive moieties, such as pyrazole, to improve transport through cell wall barriers. Some of these compounds showed promising in vitro anticancer activity, with one compound exhibiting a mean IC50 value of 5.66 μM (Maftei et al., 2016).

Luminescent Materials and OLED Application

This compound derivatives have been used in the development of luminescent materials. Vezzu et al. (2010) synthesized tetradentate bis-cyclometalated platinum complexes with derivatives, including 2-(1H-pyrazol-1-yl)aniline, for electroluminescence application. These complexes showed potential for use in organic light-emitting diodes (OLEDs) due to their high luminescent properties (Vezzu et al., 2010).

Molecular Structure Analysis

The molecular structure and properties of compounds incorporating this compound have been investigated. Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole and analyzed their molecular structures using X-ray crystallography and DFT calculations. Such studies contribute to understanding the structural aspects and potential applications of these compounds (Shawish et al., 2021).

Antimicrobial Activity

Compounds derived from this compound have shown antimicrobial properties. Banoji et al. (2022) reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating significant antibacterial and antifungal activities against various microbial strains (Banoji et al., 2022).

Cholinesterase Inhibitors in Neurodegenerative Disorders

Derivatives of this compound have been explored as potential cholinesterase inhibitors, which could be beneficial in treating neurodegenerative disorders. Gálvez et al. (2018) designed and synthesized novel spiro- and pyrazolo[1, 5-c]quinazolines from 2-(1H-pyrazol-5-yl)anilines. These compounds were evaluated for their effectiveness as acetylcholinesterase and butyrylcholinesterase inhibitors, with some showing moderate inhibitory activity (Gálvez et al., 2018).

Fluorescent Chemosensors

This compound derivatives have been used in the development of fluorescent chemosensors. Shree et al. (2019) synthesized chemosensors using these derivatives for detecting aluminum ions, demonstrating their potential in environmental monitoring and bioimaging applications (Shree et al., 2019).

Future Directions

The trifluoromethyl group is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . This suggests that research into trifluoromethyl-containing compounds, such as the one you’re interested in, is a promising direction for future studies.

Biochemical Analysis

Biochemical Properties

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteomic targets, which are essential for understanding protein functions and interactions . The nature of these interactions often involves binding to active sites or influencing the conformation of the target biomolecules, thereby affecting their activity.

Cellular Effects

The effects of this compound on cells are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that it can modulate the activity of specific signaling pathways, leading to changes in gene expression profiles . Additionally, it has been observed to impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes that either enhance or inhibit the enzyme’s activity . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. Over time, the compound may undergo degradation, which can influence its efficacy and interactions with biomolecules . Long-term studies have shown that it can have sustained effects on cellular function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can influence metabolic flux and the levels of specific metabolites. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific cellular compartments, influencing its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and its overall efficacy in biochemical reactions.

properties

IUPAC Name

2-pyrazol-1-yl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-2-3-9(8(14)6-7)16-5-1-4-15-16/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUQHVNLXBAREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427698
Record name 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883881-78-5
Record name 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Method C3 was used 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole (1.80 g, 7.00 mmol) in EtOH (40 mL) to give 760 mg (48%) of the title compound as white crystals after crystallization from hexane.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
48%

Synthesis routes and methods II

Procedure details

Compound 73 (206 mg, 0.8 mmol) was dissolved in EtOH (25 mL) in a 50 mL flask. 2 spatulas of 5% Pd on Activated Carbon and a stirrbar was added followed by evacuation and N2(g) purging of the flask. H2(g) was then introduced into the flask by a balloon and the reaction stirred at room temperature under H2-atmosphere for 2 h. The H2(g) inlet was closed and the flask evacuated and N2(g) purged 3 times. LC/MS analysis showed complete hydrogenation and the mixture was filtered through a plug of Celite before removal of the solvent in vacuo to afford the crude aniline (163 mg, 90%). LC/MS, >95%, m/z (ESI+)=228 (MH+).
Quantity
206 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
90%

Synthesis routes and methods III

Procedure details

Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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